

An In-depth Technical Guide to (5-Amino-2-methylphenyl)methanol

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Compound of Interest

Compound Name:	(5-Amino-2-methylphenyl)methanol
Cat. No.:	B1267788

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Abstract

(5-Amino-2-methylphenyl)methanol, a trifunctional aromatic compound, serves as a critical building block in modern organic synthesis. Its strategic placement of amino, methyl, and hydroxymethyl groups on a benzene ring offers multiple reactive sites for chemical modification, making it a valuable precursor for complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **(5-Amino-2-methylphenyl)methanol**, with a focus on its applications in pharmaceutical and chemical industries. Detailed experimental protocols and visual diagrams of synthetic pathways are included to facilitate its use in research and development.

Introduction and Historical Context

The history of **(5-Amino-2-methylphenyl)methanol** is intrinsically linked to the advancement of synthetic organic chemistry and the pharmaceutical industry. While a singular moment of "discovery" is not well-documented in publicly available literature, its significance emerged with the need for versatile intermediates in the synthesis of complex organic molecules. The development of phenylmethanol (benzyl alcohol) derivatives has its roots in the 19th-century dye industry. However, the importance of **(5-Amino-2-methylphenyl)methanol** is more recent, becoming prominent as a key intermediate in the synthesis of high-value compounds.

A notable application that underscores its importance is its role as an intermediate in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a crucial component in the production of the cancer drug Imatinib.^[1] Furthermore, it is recognized as a precursor in the synthesis of 8-Hydroxymethyl Riboflavin, an impurity of Riboflavin (Vitamin B2).^{[1][2]} The demand for these and other complex molecules has driven the interest in reliable and efficient synthetic routes to **(5-Amino-2-methylphenyl)methanol**.

Physicochemical and Spectroscopic Data

The structural features of **(5-Amino-2-methylphenyl)methanol** give rise to its specific chemical and physical properties. A summary of its key properties is provided in the tables below.

Table 1: General and Physical Properties

Property	Value
CAS Number	111437-10-6
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Appearance	Powder or liquid
Purity	≥97%

Table 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of **(5-Amino-2-methylphenyl)methanol**.

¹H NMR (Proton NMR)

Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR (Carbon-13 NMR)

Reveals the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Identifies the presence of functional groups such as O-H (alcohol), N-H (amine), and C-H bonds, as well as the aromatic ring structure.

Mass Spectrometry (MS)

Determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its elemental composition.

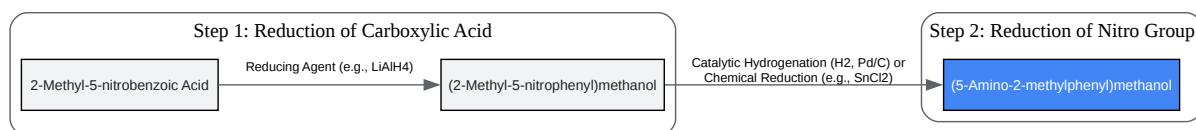
Note: Specific peak assignments for NMR, IR, and MS would require access to raw spectral data which can be obtained from various chemical suppliers or through experimental analysis.

Synthesis of (5-Amino-2-methylphenyl)methanol

The most direct and common synthetic route to **(5-Amino-2-methylphenyl)methanol** is the selective reduction of the nitro group of its precursor, (2-methyl-5-nitrophenyl)methanol.^[1] The primary methods for this transformation are catalytic hydrogenation and chemical reduction.

Synthetic Pathway

The overall synthetic pathway is a two-step process starting from 2-methyl-5-nitrobenzoic acid.



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Caption: General synthetic pathway for **(5-Amino-2-methylphenyl)methanol**.

Experimental Protocols

This protocol describes a general procedure for the reduction of the nitro group via catalytic hydrogenation.

Materials:

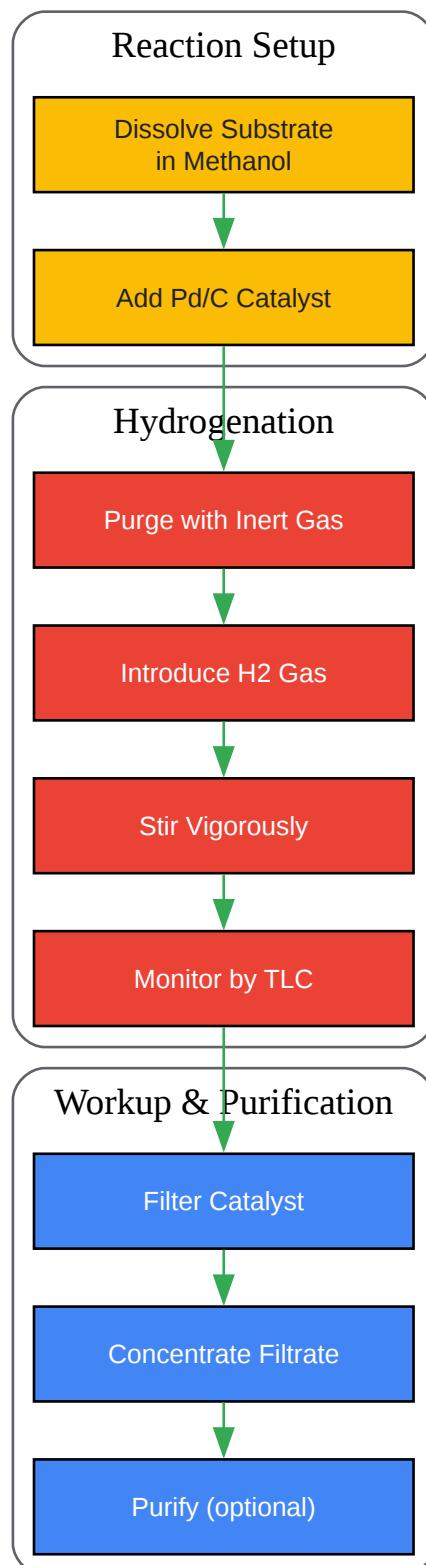
- (2-methyl-5-nitrophenyl)methanol
- Methanol (or Ethanol)
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask or hydrogenation vessel (e.g., Parr apparatus)
- Magnetic stirrer
- Filtration apparatus

Procedure:

- In a suitable reaction vessel, dissolve (2-methyl-5-nitrophenyl)methanol in methanol.
- Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
- Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
- Introduce hydrogen gas into the vessel to the desired pressure (e.g., balloon pressure or as specified for a Parr apparatus).
- Stir the reaction mixture vigorously at room temperature.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure to yield **(5-Amino-2-methylphenyl)methanol**. Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow Diagram:

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Caption: Experimental workflow for catalytic hydrogenation.

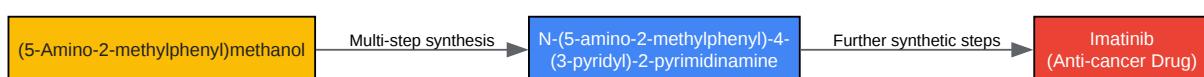
Applications in Synthesis

The trifunctional nature of **(5-Amino-2-methylphenyl)methanol** makes it a valuable intermediate for the synthesis of more complex molecules.

Synthesis of an Imatinib Intermediate

(5-Amino-2-methylphenyl)methanol is a precursor to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib. The synthesis involves the reaction of the amino group of a derivative of **(5-Amino-2-methylphenyl)methanol** with a pyrimidine derivative.

Logical Relationship Diagram:



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Caption: Role in the synthesis of an Imatinib intermediate.

Synthesis of 8-Hydroxymethyl Riboflavin

(5-Amino-2-methylphenyl)methanol is also used in the synthesis of 8-Hydroxymethyl Riboflavin, which is an impurity of Riboflavin (Vitamin B2).^[2] This synthesis highlights its utility in the preparation of flavin derivatives.

Conclusion

(5-Amino-2-methylphenyl)methanol is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. While its early history is not extensively documented, its modern relevance is clear from its role in the synthesis of complex molecules like intermediates for Imatinib. The well-established synthetic route via the reduction of (2-methyl-5-nitrophenyl)methanol, particularly through catalytic hydrogenation, provides an efficient means of its preparation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable compound.

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References

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